molecular formula C19H23NO4 B146635 14-Methoxymetopon CAS No. 131575-03-6

14-Methoxymetopon

Numéro de catalogue: B146635
Numéro CAS: 131575-03-6
Poids moléculaire: 329.4 g/mol
Clé InChI: DENICFHULARDRG-WEZQJLTASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Le 14-Méthoxymetopon est synthétisé par une série de réactions chimiques à partir du métopon. . La voie de synthèse implique généralement :

    Oxydation: du matériau de départ pour introduire un groupe cétone.

    Méthoxylation: pour introduire le groupe méthoxy à la position souhaitée.

    Réduction: pour reconvertir la cétone en alcool si nécessaire.

Analyse Des Réactions Chimiques

Le 14-Méthoxymetopon subit diverses réactions chimiques, notamment :

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium . Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés.

4. Applications de la Recherche Scientifique

Le 14-Méthoxymetopon a plusieurs applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine :

5. Mécanisme d'Action

Le 14-Méthoxymetopon exerce ses effets en se liant fortement au récepteur μ-opioïde, une cible moléculaire clé dans la voie de la douleur . Cette liaison active le récepteur dans une plus grande mesure que la plupart des médicaments opioïdes similaires, ce qui entraîne des effets analgésiques puissants. Le composé présente également un effet plafond sur d'autres effets secondaires liés aux opioïdes tels que la constipation et la dépression respiratoire, ce qui est considéré comme impliquant l'interaction avec le récepteur κ-opioïde .

Applications De Recherche Scientifique

Pharmacological Research

Analgesic Potency:
14-Methoxymetopon is approximately 500-fold more active than morphine when administered systemically. Its potency increases significantly with spinal or supraspinal administration, showing analgesic activity over a million-fold greater than morphine . This exceptional efficacy makes it a valuable candidate for developing new pain management therapies.

Mechanism of Action:
The compound exerts its analgesic effects primarily through selective binding to the μ-opioid receptor (MOR). Its binding affinity is notably high, with studies indicating a Ki value in the low subnanomolar range (0.43 nM) for MOR . Unlike morphine, this compound demonstrates a distinct selectivity profile and is antagonized by specific agents such as 3-O-methylnaltrexone, making it an interesting subject for further research into opioid receptor interactions .

Structure-Activity Relationship Studies

This compound serves as a model compound for investigating the structure-activity relationships (SAR) of opioids. Researchers utilize it to explore modifications that can enhance potency or reduce side effects. For instance, various analogues have been synthesized to compare their binding affinities and analgesic effects against this compound, providing insights into the design of safer and more effective opioid medications .

Comparative Studies with Other Opioids

Comparison with Morphine:
In comparative studies, this compound has shown a ceiling effect on gastrointestinal transit inhibition, unlike morphine, which completely halts transit. This characteristic suggests that this compound may have a reduced risk of certain side effects associated with traditional opioids .

Analogues and Derivatives:
Research has led to the development of various analogues, such as 14-phenylpropoxymetopon (PPOM), which exhibit even greater potency than this compound in certain assays . These studies highlight the potential for creating new analgesics that maintain efficacy while minimizing adverse effects.

Case Studies and Clinical Implications

Pain Management:
Clinical investigations into this compound's analgesic properties have demonstrated its effectiveness in acute pain models. In vivo studies using thermal nociception assays indicate that it significantly reduces pain responses compared to standard treatments .

Opioid Withdrawal Management:
Preliminary findings suggest that this compound may also play a role in managing opioid withdrawal symptoms due to its unique pharmacological profile. Research indicates that it interacts selectively with MORs while exhibiting less pronounced side effects than traditional opioids .

Summary and Future Directions

The applications of this compound extend across various domains of pharmacological research, particularly in developing new analgesics with improved safety profiles. Its unique binding characteristics and potent analgesic effects position it as a key compound in ongoing research aimed at addressing the challenges associated with opioid use.

Application AreaKey Findings
Pharmacological Research500-fold more potent than morphine; unique selectivity profile
Structure-Activity RelationshipsValuable model for SAR studies; leads to safer opioid design
Comparative StudiesExhibits ceiling effect on GI transit; analogues show enhanced potency
Clinical ImplicationsEffective in acute pain models; potential role in opioid withdrawal management

Future research should focus on elucidating the full therapeutic potential of this compound and its derivatives while addressing safety concerns associated with opioid use.

Comparaison Avec Des Composés Similaires

Activité Biologique

14-Methoxymetopon is a highly potent opioid analgesic with a unique pharmacological profile. This compound has garnered attention due to its significant efficacy at the mu-opioid receptor (MOR), demonstrating a remarkable potency that surpasses traditional opioids like morphine. This article explores its biological activity, binding characteristics, in vivo efficacy, and comparisons with other opioid compounds.

Potency and Efficacy

This compound exhibits an approximate 500-fold increase in systemic activity compared to morphine. Its analgesic effects are further amplified when administered via spinal or supraspinal routes, achieving more than a million-fold greater potency than morphine in these contexts . This extraordinary potency is attributed to its selective binding to the mu-opioid receptor, which is critical for mediating analgesia.

Table 1: Comparative Potency of this compound and Morphine

Route of AdministrationPotency Relative to Morphine
Systemic500-fold
Spinal/Supraspinal>1,000,000-fold

Binding Characteristics

The binding affinity of this compound at the mu-opioid receptor is exceptionally high, with studies indicating a Ki value in the low subnanomolar range (approximately 0.43 nM ) in rat brain membranes . This high affinity is coupled with a specific labeling of a single class of opioid sites, demonstrating its selectivity over kappa and delta receptors.

Table 2: Binding Affinity of this compound

Receptor TypeKi Value (nM)
Mu0.43
KappaWeaker
DeltaWeaker

Pharmacological Profile

Research indicates that the analgesic effects of this compound can be blocked exclusively by mu-opioid receptor antagonists, which confirms its mechanism of action . Unlike morphine, this compound does not exhibit typical side effects such as significant gastrointestinal transit inhibition; instead, it shows a ceiling effect where doses do not reduce transit by more than 65% , contrasting sharply with morphine's complete inhibition .

Case Studies and Research Findings

In various animal models, this compound has demonstrated superior antinociceptive properties compared to other opioids. For instance, in tail-flick and hot-plate assays, it exhibited enhanced efficacy over morphine and even some derivatives like etorphine .

Example Study: Antinociceptive Efficacy

  • Model : Tail-flick assay
  • Results : this compound showed significantly higher potency than morphine and was comparable to or superior to etorphine.

Side Effects and Safety Profile

While potent, this compound presents a potentially improved safety profile relative to traditional opioids. It has been reported to induce fewer side effects while maintaining effective analgesia . Additionally, its unique pharmacological profile suggests that it may be less likely to cause tolerance or dependence compared to morphine.

Propriétés

Numéro CAS

131575-03-6

Formule moléculaire

C19H23NO4

Poids moléculaire

329.4 g/mol

Nom IUPAC

(4R,4aS,7aR,12bR)-9-hydroxy-4a-methoxy-3,7a-dimethyl-1,2,4,5,6,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C19H23NO4/c1-17-14(22)6-7-19(23-3)13-10-11-4-5-12(21)16(24-17)15(11)18(17,19)8-9-20(13)2/h4-5,13,21H,6-10H2,1-3H3/t13-,17+,18+,19-/m1/s1

Clé InChI

DENICFHULARDRG-WEZQJLTASA-N

SMILES

CC12C(=O)CCC3(C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C)OC

SMILES isomérique

C[C@]12C(=O)CC[C@@]3([C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)C)OC

SMILES canonique

CC12C(=O)CCC3(C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C)OC

Synonymes

14-methoxymetopon

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.